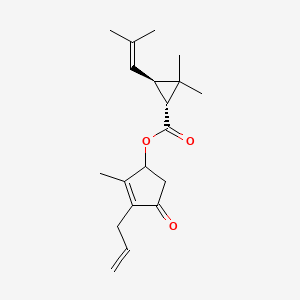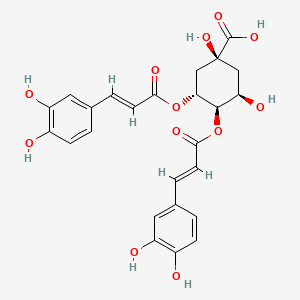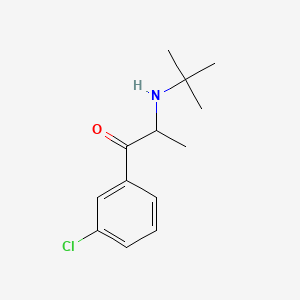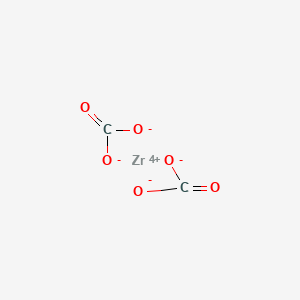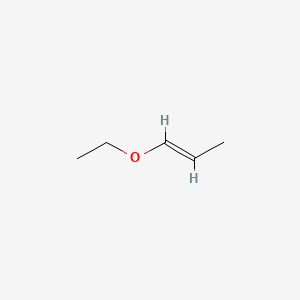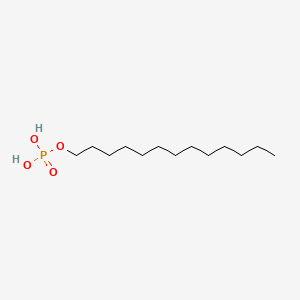
2'-Aminoacetophenone phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Aminoacetophenone phenylhydrazone is an organic compound with the molecular formula C14H15N3. It is a derivative of acetophenone and phenylhydrazine, characterized by the presence of an amino group at the ortho position of the acetophenone moiety and a phenylhydrazone group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-aminoacetophenone phenylhydrazone typically involves the condensation reaction between 2’-aminoacetophenone and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods: In an industrial setting, the production of 2’-aminoacetophenone phenylhydrazone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Aminoacetophenone phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2’-Aminoacetophenone phenylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2’-aminoacetophenone phenylhydrazone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate immune cell bioenergetics by affecting mitochondrial respiration and bioenergetics through the Ppargc1a/Esrra axis . This modulation leads to changes in pyruvate transport into mitochondria, impacting ATP production and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
2’-Aminoacetophenone: A precursor in the synthesis of 2’-aminoacetophenone phenylhydrazone.
Phenylhydrazine: Another precursor used in the synthesis.
Acetophenone Derivatives: Compounds with similar structural features and reactivity.
Uniqueness: 2’-Aminoacetophenone phenylhydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to modulate immune cell bioenergetics sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
40754-13-0 |
|---|---|
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2-(N-anilino-C-methylcarbonimidoyl)aniline |
InChI |
InChI=1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,17H,15H2,1H3 |
InChI-Schlüssel |
OHOPPWNOBIEEIT-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N |
Isomerische SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2N |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



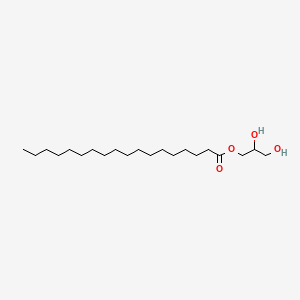
![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3432456.png)

